molecular formula C14H10BrN3O2 B182228 4-((3-Bromophenyl)amino)quinazoline-6,7-diol CAS No. 169205-86-1

4-((3-Bromophenyl)amino)quinazoline-6,7-diol

Cat. No.: B182228
CAS No.: 169205-86-1
M. Wt: 332.15 g/mol
InChI Key: ASKAAPNTIIAMKD-UHFFFAOYSA-N
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Description

4-((3-Bromophenyl)amino)quinazoline-6,7-diol is a quinazoline derivative known for its significant biological activities.

Mechanism of Action

Target of Action

The primary targets of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol are human cancer cell lines, including PC-3, MGC-803, HGC-27, A549, and H1975 . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It has been found to display potent anti-proliferative activity, particularly against MGC-803 cells . The compound’s interaction with its targets leads to changes in the cell cycle, causing cell cycle arrest at the G1 phase .

Biochemical Pathways

The affected biochemical pathways primarily involve the cell cycle and apoptosis. The compound induces cell cycle arrest at the G1 phase, which prevents the cells from entering the S phase for DNA replication . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s cytotoxic activity against glioblastoma cells has been observed at micromolar concentrations , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is significant cytotoxicity against certain human cancer cell lines, causing apoptotic cell death . In vitro treatment with the compound results in the killing of glioblastoma cells at nanomolar concentrations . In vivo administration of the compound has been shown to result in delayed tumor progression and improved tumor-free survival in a severe combined immunodeficient mouse glioblastoma xenograft model .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s cytotoxic activity can be amplified and rendered selective by conjugation to recombinant human epidermal growth factor (EGF) . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of specific proteins or other molecules in the environment.

Preparation Methods

The synthesis of quinazoline derivatives, including 4-((3-Bromophenyl)amino)quinazoline-6,7-diol, can be achieved through various methods. Some of the common synthetic routes include:

Chemical Reactions Analysis

4-((3-Bromophenyl)amino)quinazoline-6,7-diol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Comparison with Similar Compounds

4-((3-Bromophenyl)amino)quinazoline-6,7-diol can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific structure, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-(3-bromoanilino)quinazoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMCXMIIVHUIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416142
Record name 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169205-86-1
Record name 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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